(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
Description
(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of 4-methylbenzenesulfonohydrazide with a substituted benzaldehyde bearing 4-isobutoxy and p-tolyl groups.
The sulfonohydrazide backbone enables hydrogen bonding and coordination with biological targets, such as enzymes or DNA .
Properties
IUPAC Name |
4-methyl-N-[(E)-[(4-methylphenyl)-[4-(2-methylpropoxy)phenyl]methylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)17-30-23-13-11-22(12-14-23)25(21-9-5-19(3)6-10-21)26-27-31(28,29)24-15-7-20(4)8-16-24/h5-16,18,27H,17H2,1-4H3/b26-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNUEWGSFQGOHC-OCEACIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-isobutoxybenzaldehyde with p-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, hydrazines, and substituted aromatic compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonohydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings and substituents contribute to the compound’s binding affinity and specificity towards certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, melting points, yields, and key functional groups of related sulfonohydrazide derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents (e.g., 4-chlorophenyl, 4-bromophenyl) lower electron density at the hydrazone linkage, stabilizing the C=N bond and increasing melting points .
- Steric Effects: Bulky substituents like isobutoxy or phenothiazine reduce yields due to hindered reaction kinetics .
- Hydrogen Bonding : Hydroxy or methoxy groups (e.g., 2-hydroxy-3-methoxybenzylidene) enhance DNA intercalation via H-bonding with base pairs .
Key Observations :
- Anti-Tubercular Activity: Pyrazine derivatives (e.g., Compound 35) exhibit MIC values comparable to ethambutol, likely due to sulfonohydrazide coordination with metal ions in bacterial enzymes .
- DNA Interaction : Hydroxy-substituted derivatives show enhanced intercalation, increasing DNA strand separation .
Structural and Computational Insights
- Crystal Packing : The bromophenyl derivative () forms a U-shaped conformation with a 5-membered envelope ring, stabilized by C–H···O and π-π interactions .
Biological Activity
The compound (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and evaluation in various biological assays.
Synthesis
The synthesis of hydrazone derivatives typically involves the condensation of hydrazine with carbonyl compounds. In this case, the compound was synthesized by reacting 4-isobutoxybenzaldehyde with 4-methylbenzenesulfonohydrazide in an appropriate solvent under controlled conditions. The resulting product was characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Cytotoxicity
Recent studies have shown that hydrazone derivatives exhibit significant cytotoxic properties. For instance, a series of hydrazide compounds were evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives displayed IC50 values in the sub-micromolar range across multiple cancer types, indicating strong potency as potential chemotherapeutics .
Table 1: Cytotoxic Activity of Hydrazone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9 | HCT116 (Colorectal) | 0.5 | Induction of reactive oxygen species (ROS) |
| 12 | SKOV-3 (Ovarian) | 0.4 | Cell cycle arrest and apoptosis induction |
The mechanisms underlying the biological activity of hydrazone derivatives often involve:
- Induction of Apoptosis: Many hydrazone compounds have been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest: Specific derivatives can halt cell cycle progression, leading to reduced proliferation rates in tumor cells.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
In Vivo Studies
Preliminary in vivo studies have demonstrated promising results for hydrazone derivatives in animal models. For example, compound 12 exhibited significant efficacy against human ovarian cancer xenografts, suggesting its potential for further development as an anticancer agent.
Case Study 1: Ovarian Cancer Treatment
In a study involving mouse models of ovarian cancer, compound 12 was administered to evaluate its therapeutic efficacy. The results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an effective treatment option for ovarian cancer .
Case Study 2: Colorectal Cancer
Another investigation focused on the effects of compound 9 on colorectal cancer cell lines. The study revealed that treatment with this compound led to significant apoptosis and cell cycle arrest, providing a rationale for its use in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
